molecular formula C19H21ClN2O2 B3919718 N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B3919718
M. Wt: 344.8 g/mol
InChI Key: AZDQMWIUOSANOP-MTJSOVHGSA-N
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Description

N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a hydrazide functional group, which is often associated with biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets are still under investigation, but its reactivity suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-ethoxyphenyl)acetohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Uniqueness

N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities compared to its E-isomers .

Properties

IUPAC Name

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-19(2,3)15-6-4-14(5-7-15)12-21-22-18(23)13-24-17-10-8-16(20)9-11-17/h4-12H,13H2,1-3H3,(H,22,23)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDQMWIUOSANOP-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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